Cas no 2097864-01-0 (N-({2,2'-bifuran-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide)

N-({2,2'-bifuran-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a specialized heterocyclic compound featuring a bifuran-methyl moiety linked to a 4-ethyl-2,3-dioxopiperazine carboxamide scaffold. Its structural complexity offers potential utility in medicinal chemistry, particularly as a building block for drug discovery targeting enzymatic or receptor-based pathways. The presence of the dioxopiperazine core may confer chelating or hydrogen-bonding properties, while the bifuran group could enhance binding affinity in biologically active systems. This compound’s synthetic versatility allows for further derivatization, making it valuable for exploratory research in pharmacokinetic optimization or mechanistic studies. Its well-defined structure ensures reproducibility in experimental applications.
N-({2,2'-bifuran-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide structure
2097864-01-0 structure
Product name:N-({2,2'-bifuran-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
CAS No:2097864-01-0
MF:C16H17N3O5
MW:331.323283910751
CID:6309707
PubChem ID:126854805

N-({2,2'-bifuran-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-({2,2'-bifuran-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
    • 4-ethyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide
    • N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
    • 2097864-01-0
    • AKOS032465924
    • F6516-0752
    • Inchi: 1S/C16H17N3O5/c1-2-18-7-8-19(15(21)14(18)20)16(22)17-10-11-5-6-13(24-11)12-4-3-9-23-12/h3-6,9H,2,7-8,10H2,1H3,(H,17,22)
    • InChI Key: YHKYECBJEURWSM-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=CO2)=CC=C1CNC(N1C(C(N(CC)CC1)=O)=O)=O

Computed Properties

  • Exact Mass: 331.11682065g/mol
  • Monoisotopic Mass: 331.11682065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 96Ų

N-({2,2'-bifuran-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6516-0752-100mg
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
2097864-01-0
100mg
$248.0 2023-09-08
Life Chemicals
F6516-0752-1mg
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
2097864-01-0
1mg
$54.0 2023-09-08
Life Chemicals
F6516-0752-25mg
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
2097864-01-0
25mg
$109.0 2023-09-08
Life Chemicals
F6516-0752-2μmol
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
2097864-01-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6516-0752-30mg
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
2097864-01-0
30mg
$119.0 2023-09-08
Life Chemicals
F6516-0752-20μmol
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
2097864-01-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6516-0752-75mg
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
2097864-01-0
75mg
$208.0 2023-09-08
Life Chemicals
F6516-0752-4mg
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
2097864-01-0
4mg
$66.0 2023-09-08
Life Chemicals
F6516-0752-15mg
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
2097864-01-0
15mg
$89.0 2023-09-08
Life Chemicals
F6516-0752-10μmol
N-({[2,2'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
2097864-01-0
10μmol
$69.0 2023-09-08

Additional information on N-({2,2'-bifuran-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Professional Introduction to N-({2,2'-bifuran-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS No. 2097864-01-0)

N-({2,2'-bifuran-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS No. 2097864-01-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, exhibits promising potential in various biological and chemical applications. The presence of a bifuran moiety and a piperazine ring with a dioxo group makes it a structurally intriguing molecule for further exploration.

The compound's molecular structure is composed of several key functional groups that contribute to its reactivity and biological activity. The bifuran ring system, specifically the 2,2'-bifuran-5-yl moiety, is known for its stability and ability to interact with biological targets in a manner that is distinct from simpler aromatic systems. This feature makes it particularly valuable in the design of novel bioactive molecules. Additionally, the piperazine ring with a dioxo group at the 2,3-position introduces polarity and potential hydrogen bonding capabilities, which can enhance binding affinity to biological receptors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with unique structural motifs. The compound N-(2,2'-bifuran-5-yl)methyl]-4-ethyl]-2,3-dioxopiperazine]-1-carboxamide has emerged as a candidate of interest due to its potential pharmacological properties. Studies have begun to explore its interactions with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The bifuran component is particularly noteworthy for its ability to modulate biological processes through non-classical interactions.

The pharmacological profile of this compound is being actively investigated in academic and industrial research settings. Initial studies suggest that it may exhibit properties relevant to the treatment of neurological disorders, inflammation, and other conditions characterized by aberrant signaling pathways. The dioxopiperazine core is known to be a privileged scaffold in drug discovery, often providing favorable pharmacokinetic properties and improved solubility. This combination of structural features makes N-(2,2'-bifuran]-methyl]-4-ethyl]-2,3-dioxopiperazine]-1-carboxamide an exciting prospect for further development.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the bifuran ring system typically involves cyclization reactions or cross-coupling techniques, while the piperazine ring formation is often achieved through condensation reactions or nucleophilic substitutions. The presence of the dioxo group necessitates controlled oxidation conditions to avoid unwanted side products. Advanced synthetic methodologies are being employed to streamline these processes and improve scalability.

The analytical characterization of N-(2,2'-bifuran]-methyl])-4ethyl]-23-dioxopiperazine]-1carboxamide (CAS No. 2097864-01) is critical for understanding its physicochemical properties and ensuring batch-to-batch consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structure and purity. Additionally, X-ray crystallography may be utilized to determine the solid-state structure if available crystals can be obtained.

In conclusion, N-(2,2'-bifuran]-methyl])-4ethyl]-23-dioxopiperazine]-1carboxamide represents a structurally complex and biologically relevant molecule that warrants further investigation. Its unique combination of functional groups positions it as a promising candidate for therapeutic development in various disease areas. As research progresses, this compound is expected to contribute valuable insights into drug design principles and mechanisms of action. The continued exploration of its pharmacological properties will likely lead to new therapeutic strategies and innovations in medicinal chemistry.

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